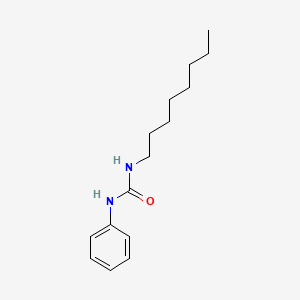

1-Octyl-3-phenylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

1-octyl-3-phenylurea |

InChI |

InChI=1S/C15H24N2O/c1-2-3-4-5-6-10-13-16-15(18)17-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H2,16,17,18) |

InChI Key |

DQOGBYHDAMONNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Supramolecular Chemistry and Advanced Self Assembly of 1 Octyl 3 Phenylurea Analogues

Principles of Supramolecular Assembly in Urea (B33335) Derivatives

The self-assembly of urea derivatives is a spontaneous process driven by the formation of multiple non-covalent interactions, leading to the creation of well-defined, ordered supramolecular architectures. jst.go.jp This process is governed by the inherent chemical information encoded within the molecular structure of the individual urea molecules.

The primary driving force for the self-assembly of urea derivatives is the formation of hydrogen bonds. nih.gov The urea moiety possesses a planar structure with two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. jst.go.jp This arrangement is ideal for the formation of strong and directional hydrogen bonds. jst.go.jp These interactions, while individually considered weak with binding energies typically ranging from 5 to 30 kJ/mol, become collectively significant when multiple hydrogen bonds are formed, leading to stable non-covalent molecular assemblies. nih.gov

In addition to hydrogen bonding, other non-covalent interactions such as van der Waals forces, π-π stacking interactions between aromatic rings, and solvophobic interactions play a crucial role in the stabilization and organization of the supramolecular structures. acs.org The interplay of these various forces dictates the final morphology and properties of the self-assembled constructs. For instance, the presence of aromatic groups can lead to π-π stacking, which contributes to the stability of the assembly. acs.org

The strength of the hydrogen bond donating capacity of the urea group can be influenced by the substituents attached to the nitrogen atoms. Electron-withdrawing groups can enhance the positive charge on the NH groups, making them better hydrogen bond donors. nih.gov However, steric effects can also play a role, sometimes disrupting the ideal geometry for hydrogen bonding. nih.gov

The self-assembly of urea derivatives is a thermodynamically driven process, meaning it occurs spontaneously to reach a lower energy state. nih.gov For many urea-based systems, the self-assembly process is enthalpy-driven, indicating that the formation of favorable intermolecular interactions, such as hydrogen bonds, releases energy. nih.govresearchgate.net This is often accompanied by a decrease in entropy, as the molecules become more ordered in the assembled state. researchgate.net

Role of Non-Covalent Interactions, including Hydrogen Bonding

Self-Assembly Behavior in Aqueous and Organic Solutions

The self-assembly of 1-octyl-3-phenylurea and its analogues is highly dependent on the nature of the solvent. rsc.org These amphiphilic molecules, possessing both a hydrophobic alkyl chain and a more polar phenylurea headgroup, exhibit distinct aggregation behaviors in aqueous and organic media.

In aqueous solutions, the hydrophobic effect is a major driving force for assembly. The nonpolar alkyl chains are expelled from the water, leading to their aggregation to minimize contact with the aqueous environment. nih.gov This hydrophobic collapse is complemented by the hydrogen bonding between the urea headgroups, resulting in the formation of various nanostructures. nih.gov

Conversely, in non-polar organic solvents, the primary driving force is the hydrogen bonding between the urea moieties, as the hydrophobic chains are well-solvated. academie-sciences.fr This can lead to the formation of long, rigid, rod-like supramolecular polymers. academie-sciences.fr The choice of solvent can, therefore, be used to tune the morphology and properties of the resulting self-assembled materials. rsc.org

The length of the alkyl chain on the urea derivative has a significant impact on its self-aggregation properties. nih.govnih.gov Generally, increasing the alkyl chain length enhances the hydrophobic interactions, which can promote aggregation. mdpi.commdpi.com

In aqueous solutions, longer alkyl chains typically lead to a higher tendency to form aggregates and can result in a lower critical aggregation concentration. nih.gov This is because the larger hydrophobic portion of the molecule has a greater driving force to be shielded from water. However, very long alkyl chains can sometimes introduce steric hindrance that may affect the packing of the molecules within the aggregate. mdpi.com

In organic solvents, the effect of alkyl chain length can be more nuanced. While longer chains can increase van der Waals interactions between the molecules, they can also increase solubility in non-polar solvents, which may counteract aggregation. nih.gov The interplay between hydrogen bonding and solvophobic/solvophilic interactions determines the final assembled structure. For some N-alkyl-N'-(2-benzylphenyl)ureas, derivatives with longer alkyl chains were found to be more effective for gelling polar solvents, whereas those with shorter chains were better for non-polar solvents. nih.gov

Table 1: Effect of Alkyl Chain Length on Aggregation Behavior of Surfactants

| Surfactant Type | Alkyl Chain Length | Observation in Aqueous Solution | Reference |

|---|---|---|---|

| Alkyltrimethylammonium Bromides | C12 | CMC = 22 ± 2 mM | researchgate.net |

| C14 | CMC = 3.9 ± 0.2 mM | researchgate.net | |

| C16 | CMC = 0.9 ± 0.1 mM | researchgate.net | |

| Dihydroxy Selenolane (DHS) Conjugates | C6 | Non-toxic, lower aggregation tendency | nih.gov |

| ≥C8 | Significant cytotoxicity, higher aggregation tendency | nih.gov | |

| N-Alkyl-N'-(2-benzylphenyl)ureas | Short | Effective for gelation of non-polar solvents | nih.gov |

| Long | Effective for gelation of polar solvents | nih.gov |

The critical aggregation concentration (CAC), analogous to the critical micelle concentration (CMC) for surfactants, is the concentration above which self-assembled aggregates or micelles begin to form. wikipedia.org Below the CAC, the molecules exist predominantly as monomers in solution. Above the CAC, additional molecules primarily form aggregates. wikipedia.org

The CAC is a key parameter for characterizing the self-assembly of amphiphilic molecules like this compound. It can be determined by monitoring a physical property of the solution that changes significantly upon aggregation as a function of concentration. Common techniques include:

Surface Tension Measurements: The surface tension of a solution of amphiphiles decreases with increasing concentration until the CAC is reached, after which it remains relatively constant. wikipedia.org

Fluorescence Spectroscopy: Using a fluorescent probe that preferentially partitions into the hydrophobic core of the aggregates. A sharp increase in fluorescence intensity is observed at the CAC. nih.gov

Conductivity Measurements: If the aggregating species is ionic, a change in the slope of conductivity versus concentration can indicate the CAC.

The value of the CAC is influenced by factors such as temperature, the presence of electrolytes, and the molecular structure of the amphiphile, including the length of the alkyl chain. wikipedia.org For instance, for alkyltrimethylammonium bromides, the CMC decreases as the alkyl chain length increases from C12 to C16. researchgate.net

The self-assembly of this compound and its analogues can lead to the formation of a variety of controlled aggregates and nanoparticles with different morphologies, such as nanofibers, nanorods, and nanotubes. rsc.orggoogle.com The final morphology is a result of the intricate balance of non-covalent interactions and is highly sensitive to the experimental conditions.

Factors that can be controlled to influence the size and shape of the aggregates include:

Molecular Design: Modifying the structure of the urea derivative, for example, by changing the substituents on the phenyl ring or altering the alkyl chain length. nih.gov

Solvent Composition: Varying the solvent or using solvent mixtures can alter the solvophobic/solvophilic balance and thus the resulting morphology. rsc.orgnih.gov

Temperature: Temperature can affect the strength of hydrogen bonds and the solubility of the molecules, thereby influencing the aggregation process. nih.gov

pH: For urea derivatives with pH-sensitive groups, changing the pH can trigger or modify the self-assembly process. nih.gov

Techniques such as nanoprecipitation can be employed to prepare drug-loaded nanoparticles from urea derivatives. nih.gov In this method, a solution of the urea derivative in an organic solvent is added to an aqueous phase, causing the compound to precipitate into nanoparticles. nih.gov The size and stability of these nanoparticles can be controlled by factors such as the rate of addition and the presence of stabilizers. nih.gov

Determination of Critical Aggregation Concentrations (CACs)

Hierarchical Self-Assembled Structures and Architectures

The self-assembly of this compound analogues is a multi-step process that begins with the formation of one-dimensional tapes through hydrogen bonding and culminates in the creation of complex, three-dimensional networks. This hierarchical organization gives rise to a variety of supramolecular architectures with distinct properties and functions.

Formation of Fibrillar Networks

A hallmark of many urea-based compounds is their ability to form extensive, self-assembled fibrillar networks (SAFINs). researchgate.net These networks are the result of the hierarchical assembly of molecules into one-dimensional hydrogen-bonded tapes, which then further associate into fibers. worktribe.comresearchgate.net The process is influenced by a number of factors, including the length of the alkyl chains and the nature of the substituents on the phenyl ring. For instance, urea derivatives with longer alkyl chains have been shown to be effective gelators for polar solvents. researchgate.net

The resulting fibrillar networks can entrap large volumes of solvent, leading to the formation of supramolecular gels. researchgate.networktribe.com The mechanical properties of these gels are directly related to the structure and interconnectivity of the fibrillar network. worktribe.com Techniques such as scanning electron microscopy (SEM) are instrumental in visualizing these intricate networks, which can range from needle-like crystals to dendritic nanofibers and microflakes depending on the specific molecular structure. researchgate.net The formation of these hierarchical structures is a spontaneous process, driven by the minimization of energy through the formation of stable, non-covalent bonds. osti.gov

Helical Assemblies with Chiral Amplification

When chirality is introduced into the molecular structure of urea-based gelators, the resulting self-assembled fibers can exhibit a helical twist. worktribe.com This phenomenon is not limited to inherently chiral molecules; even achiral oligo(urea) peptidomimetic compounds can assemble into supramolecular helices. worktribe.comnih.gov These helices can then intertwine to form more complex structures like braids and helical bundles. worktribe.comnih.gov

Homomeric and Heteromeric Association in Solid State

The self-assembly of urea derivatives is not limited to the formation of one-dimensional fibers. In the solid state, these molecules can associate in various ways, leading to either homomeric or heteromeric structures. Homomeric association refers to the self-assembly of identical molecules, while heteromeric association involves the co-assembly of different molecular species. researchgate.netuea.ac.ukcore.ac.uk

The specific mode of association is often dictated by the relative positions of hydrogen bond donors and acceptors within the molecule. researchgate.net For example, studies on hybrid ureido-imidazole compounds have shown that the spatial arrangement of these functional groups directs whether the molecules will form homomeric or heteromeric assemblies in the solid state. researchgate.net In some cases, intermolecular hydrogen bonding is preferred over intramolecular interactions, leading to the formation of extended chains or sheets. researchgate.net The nature of the substituents can also play a crucial role; for instance, bulky substituents can favor ring-closure and intramolecular reactions. nsf.gov The study of these solid-state structures provides valuable insights into the fundamental principles governing molecular recognition and self-assembly.

Molecular Recognition and Host-Guest Chemistry

The same hydrogen-bonding capabilities that drive the self-assembly of this compound analogues also make them excellent candidates for molecular recognition and host-guest chemistry. researchgate.net The urea functionality, with its well-defined arrangement of hydrogen bond donors and acceptors, can form strong and directional interactions with a variety of guest molecules, particularly anions. nih.govrsc.org

Anion Binding Studies with Urea-Based Macrocyclic Ligands

Macrocyclic ligands incorporating urea moieties have been extensively studied for their anion binding properties. nsf.govchinesechemsoc.orgrsc.org These macrocycles can pre-organize the urea binding sites into a specific conformation, enhancing their affinity and selectivity for certain anions. rsc.orgrsc.org The size and flexibility of the macrocyclic ring, as well as the nature of the spacer units, can be tuned to optimize the binding of a particular guest.

For example, tetraurea macrocycles have been shown to bind sulfate (B86663) anions, with the anion held in the cavity by hydrogen bonds from the urea N-H groups. chinesechemsoc.org In some cases, the binding of an anion can template the formation of the macrocycle itself. chinesechemsoc.org The binding affinity of these macrocyclic hosts can be significant, with association constants reaching as high as 10⁴ M⁻¹ even in competitive solvents like DMSO. nsf.gov The binding event can often be monitored by spectroscopic techniques such as NMR and UV-Vis, which provide detailed information about the stoichiometry and strength of the host-guest interaction. rsc.org

Allosteric Anion Recognition Mechanisms

A more sophisticated form of molecular recognition can be achieved with receptors that exhibit allosteric behavior. nii.ac.jpacs.org In an allosteric system, the binding of a guest molecule at one site on the receptor influences the binding affinity of a second guest at a different site. This can lead to cooperative binding, where the binding of the first guest enhances the binding of the second (positive allostery), or antagonistic binding, where the binding of the first guest inhibits the binding of the second (negative allostery).

Urea-based receptors have been designed to exhibit positive homotropic allosterism, where the binding of the first anion facilitates the binding of subsequent anions of the same type. nii.ac.jpacs.org This is often achieved through a conformational change in the receptor upon initial binding, which pre-organizes the remaining binding sites for subsequent interactions. nii.ac.jp For example, a hexakis-urea receptor has been shown to bind anions in a positive allosteric manner, with the binding process accompanied by a significant conformational change. nii.ac.jp In some systems, this allosteric activation can even lead to a colorimetric response, providing a visual indication of anion binding. acs.org

Supramolecular Materials Science: Formation of Polymers and Gels from Urea Frameworks

The unique structural characteristics of the urea group, particularly its capacity to act as both a hydrogen bond donor and acceptor, make it an ideal building block for the construction of supramolecular architectures. jst.go.jp This has led to extensive research into urea derivatives for the creation of advanced materials like supramolecular polymers and gels. researchgate.net These materials are formed through the self-assembly of low molecular weight molecules (monomers) into larger, ordered structures held together by non-covalent interactions. Current time information in New York, NY, US.csic.es

The self-assembly process is driven by a combination of forces, including hydrogen bonding and π-π stacking interactions. csic.esnih.gov The planarity of the urea group and its ability to form strong, directional hydrogen bonds are key to the formation of stable, one-dimensional chains that can further organize into more complex networks. jst.go.jp The nature of the substituents on the urea core plays a crucial role in determining the properties of the resulting supramolecular material. For instance, the introduction of long alkyl chains, such as the octyl group in this compound, can influence solubility and promote self-assembly in non-polar organic solvents.

Bisurea compounds, in particular, have been shown to be excellent gelators, forming viscoelastic gels in various organic solvents. academie-sciences.fr The formation of these gels is a result of the self-assembly of the bisurea molecules into long, rigid, fibrous structures that entangle to create a three-dimensional network capable of immobilizing solvent molecules. academie-sciences.frworktribe.com The properties of these gels, such as their thermal stability and mechanical strength, can be tuned by modifying the molecular structure of the urea-based gelator. nih.gov

The gelation ability of various urea derivatives has been systematically studied. For example, a series of N-alkyl-N'-aryl-urea derivatives were synthesized and their gelation capabilities in a range of organic solvents were evaluated. It was found that many of these derivatives were effective gelators, with N-alkyl-N'-2-benzylphenyl-urea showing particularly high gelation ability. jst.go.jp

The table below summarizes the gelation properties of a chiral N,N'-disubstituted urea derivative in various solvents, highlighting the influence of the solvent on the formation and morphology of the supramolecular gel. csic.esnih.gov

Table 1: Gelation Properties of a Chiral N,N'-Disubstituted Urea Derivative

| Solvent | Concentration (g/L) | Morphology |

|---|---|---|

| Toluene (B28343) | 3-50 | Helical Nanostructures |

| Glycerol | 3-50 | Thixotropic Gel |

| Various Organic Solvents | 3-50 | Laths, Porous, Lamellar Nanostructures |

The formation of supramolecular polymers from urea-based monomers is another significant area of research. These polymers exhibit properties analogous to conventional polymers, but with the added advantage of being held together by reversible non-covalent bonds. Current time information in New York, NY, US. This reversibility allows for stimuli-responsive behavior, where the polymer can assemble or disassemble in response to external triggers such as temperature or the presence of specific chemical species. nih.govacademie-sciences.fr

Research into bisurea-based supramolecular polymers has demonstrated their ability to self-assemble into long, rigid, rod-like structures in non-polar solvents. academie-sciences.fr The length and stiffness of these supramolecular polymer chains contribute to the viscoelastic properties of the resulting solutions. academie-sciences.fr The self-assembly process can be controlled through the use of "chain stoppers," which are molecules designed to cap the growing polymer chain and thus regulate its length. academie-sciences.fr

The study of urea-based supramolecular materials is a rapidly developing field with potential applications in areas such as materials science, catalysis, and biomedicine. nih.govnih.gov The ability to create materials with tunable properties through the rational design of simple urea-based building blocks opens up exciting possibilities for the development of new functional materials.

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-alkyl-N'-aryl-urea |

| N-alkyl-N'-2-benzylphenyl-urea |

| Bisurea |

| Chiral N,N'-disubstituted urea |

Environmental Dynamics and Degradation Pathways of Phenylurea Compounds

Biodegradation Mechanisms in Environmental Matrices

Biodegradation is a primary natural process for the removal of organic pollutants from the environment, often mediated by microorganisms. While general mechanisms for phenylurea herbicides like diuron (B1670789), linuron, and chlorotoluron (B1668836) involve microbial transformation, specific biodegradation mechanisms for 1-Octyl-3-phenylurea in environmental matrices have not been identified in the reviewed literature. For other phenylurea compounds, microbial degradation is reported to be the predominant method of natural removal from the environment. fishersci.fi

Research on other phenylurea compounds indicates that various bacterial strains and consortia are capable of their degradation. For instance, strains from genera such as Arthrobacter, Bacillus, Vagococcus, Burkholderia, Micrococcus, Stenotrophomonas, and Pseudomonas, as well as fungal genera like Aspergillus and Pycnoporus, have been isolated and shown to degrade phenylurea herbicides like diuron. Microbial consortia have demonstrated enhanced degradation capabilities for various pollutants, including phenylurea herbicides, often due to synergistic metabolic activities where different members degrade intermediate compounds produced by others. However, specific studies identifying bacterial strains or consortia capable of degrading this compound, or detailing their degradation efficiency, were not found.

The concept of synergistic effects in microbial consortia leading to enhanced degradation is well-established for various organic pollutants, including some phenylurea herbicides. This synergy can increase metabolic pathways and reduce the accumulation of potentially toxic intermediate products. While this principle applies to the broader class of phenylurea compounds, specific instances or detailed findings regarding synergistic effects and enhanced degradation of this compound by microbial consortia are not documented.

Enzymatic hydrolysis is a key step in the degradation of many phenylurea compounds, often mediated by amidohydrolases or amidases produced by microorganisms. These enzymes cleave amide bonds, initiating the degradation process. While such enzymatic mechanisms are fundamental to the biodegradation of the phenylurea chemical class, specific enzymes or detailed enzymatic hydrolysis pathways involved in the degradation of this compound by microorganisms have not been reported in the available scientific literature.

Synergistic Effects and Enhanced Degradation by Microbial Consortia

Abiotic Degradation Pathways

Abiotic degradation pathways, such as hydrolysis and photolysis, contribute to the environmental transformation of chemical compounds.

Hydrolysis and photolysis are significant abiotic processes for the removal of various organic compounds from water columns. For other phenylurea herbicides, such as diuron, photolysis has been shown to lead to dehalogenation and hydroxylation of the phenyl group, as well as demethylation. fishersci.fi Humic substances can influence photodegradation rates, sometimes promoting it. However, specific data on the rates or mechanisms of hydrolysis and photolysis for this compound as environmental transformation processes are not available.

Characterization of Metabolite Formation and Transformation Products

Understanding the formation and characteristics of metabolites and transformation products is crucial for a complete assessment of a compound's environmental impact, as these products can sometimes be more persistent or toxic than the parent compound. fishersci.fi For other phenylurea herbicides, common metabolites include N-demethylated products and chloroanilines, such as 3,4-dichloroaniline (B118046) (3,4-DCA) from diuron and linuron, which can exhibit higher toxicity than the parent compounds. Despite the general understanding of phenylurea degradation products, specific metabolites or transformation products formed from the degradation of this compound, whether through biotic or abiotic processes, have not been characterized in the reviewed literature. Therefore, no detailed research findings or data tables on the characterization of metabolite formation and transformation products of this compound can be provided.

Identification of Primary and Secondary Degradation Metabolites

The degradation of phenylurea herbicides typically proceeds through several pathways, leading to the formation of primary and secondary metabolites. A common degradation mechanism is successive N-dealkylation, which transforms the parent compound into substituted aniline (B41778) products. For instance, isoproturon (B30282) degrades into monodemethyl isoproturon (MDIPU) and didemethyl isoproturon (DDIPU). ccsenet.org Similarly, diuron can yield N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and N-(3,4-dichlorophenyl)urea (DCPU) through demethylation. frontiersin.orgresearchgate.netcsic.esnih.gov

Another significant degradation pathway involves the hydrolysis of the urea (B33335) side chain, which can also lead to the formation of aniline metabolites. ccsenet.org A frequently observed and often environmentally concerning metabolite is 3,4-dichloroaniline (3,4-DCA), which can be formed from compounds like diuron. frontiersin.orgresearchgate.netcsic.esnih.govresearchgate.net These aniline metabolites can sometimes exhibit higher toxicity or persistence in the environment compared to their parent compounds. ccsenet.orgfrontiersin.orgresearchgate.netresearchgate.net

Microorganisms, including bacteria and fungi, play a crucial role in these transformations. Bacterial degradation often involves N-dealkylation, while fungal pathways can differ, sometimes leading to new metabolites, including hydroxylated forms. nih.gov For example, the soil fungus Mortierella sp. Gr4 has been shown to produce successively dealkylated metabolites and 3,4-dichloroaniline from various phenylurea herbicides, and also a new hydroxylated isoproturon metabolite. nih.gov

Table 1: Common Degradation Metabolites of Phenylurea Herbicides

| Parent Phenylurea Compound | Primary Degradation Pathway | Key Metabolites Formed |

| Isoproturon | N-demethylation | Monodemethyl isoproturon (MDIPU), Didemethyl isoproturon (DDIPU) ccsenet.org |

| Diuron | N-demethylation, Hydrolysis | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (3,4-DCA) frontiersin.orgresearchgate.netcsic.esnih.gov |

| Chlorotoluron | N-demethylation | Desmethyl chlorotoluron csic.es |

Environmental Persistence and Dissipation in Soil and Water Systems

Phenylurea compounds, as a class, are generally characterized by their persistence in various environmental compartments, including soil, water, and groundwater. csic.esresearchgate.netresearchgate.netresearchgate.net This persistence is influenced by factors such as their inherent chemical stability and relatively low water solubility for some members of the class. researchgate.netresearchgate.net

Microbial degradation is considered the primary natural mechanism for the dissipation of phenylurea herbicides in the environment. frontiersin.orgresearchgate.netnih.govpesticidestewardship.org However, the rate of degradation can vary significantly depending on the specific compound, soil properties, and prevailing environmental conditions. In soil, these compounds can persist for several months to over a year. researchgate.netresearchgate.net

Half-lives (DT50) in water can vary considerably with pH. For example, isoproturon has reported half-lives of 1,210 days at pH 5, 1,560 days at pH 7, and 540 days at pH 9. ccsenet.org This highlights the importance of water chemistry in determining the longevity of these compounds in aquatic systems.

Factors Influencing Degradation Rates and Pathways

The rate and specific pathways of phenylurea degradation are modulated by a complex interplay of chemical, biological, and environmental factors.

Environmental conditions such as pH, temperature, and soil type significantly impact the rate of degradation. nih.gov Higher temperatures generally accelerate degradation rates due to increased microbial activity. csic.es The presence of organic matter in soil can influence degradation by enhancing sorption, which may reduce the bioavailability of the compounds for microbial breakdown, thereby increasing their half-lives. csic.es

The availability of nutrients, particularly carbon and nitrogen, can also affect microbial degradation. Suboptimal nutrient levels can restrict the degradation process, suggesting that microorganisms may not always utilize the phenylurea compound as a primary carbon or nitrogen source. science.gov Oxygen levels also play a crucial role, with different major metabolites and half-lives observed under aerobic versus anoxic conditions. For instance, diuron's major metabolite is 3,4-DCA under aerobic conditions, while DCPU is prevalent under anoxic conditions, with varying half-lives. frontiersin.orgnih.gov

Chemical additives can also influence degradation. For example, 2-hydroxypropyl-β-cyclodextrin (HPBCD) has been shown to enhance the bioavailability and subsequent biodegradation of phenylurea herbicides in soil. csic.es Photodegradation, the breakdown by light, can also contribute to the dissipation of these compounds, although studies often conduct experiments in the dark to isolate microbial effects. ccsenet.orgcsic.eseuropa.eu

The degradation of phenylurea compounds in environmental matrices often follows first-order kinetic models. csic.esscience.gov Kinetic evaluations are crucial for understanding the rate at which these compounds dissipate from the environment. The degradation rates can vary considerably depending on the specific phenylurea compound and the microbial strains involved. For example, studies have shown varying degradation efficacies among different phenylurea herbicides when exposed to the same bacterial strains. csic.es

Half-life (DT50) values are commonly used to quantify the persistence of these compounds under specific conditions. These values provide a measure of the time required for half of the initial concentration of the compound to degrade. csic.es For reactions involving strong oxidants like ozone, second-order rate constants are determined to characterize the degradation kinetics in aqueous solutions. bibliotekanauki.pl

Table 2: Factors Influencing Phenylurea Degradation Rates

| Factor | Influence on Degradation Rate |

| Temperature | Generally increases with higher temperatures csic.es |

| pH | Varies; can significantly alter half-life ccsenet.org |

| Soil Type | Influences bioavailability and microbial activity nih.gov |

| Organic Matter Content | Can increase sorption, potentially reducing bioavailability csic.es |

| Microbial Biomass/Activity | Directly proportional to degradation rate csic.esnih.gov |

| Nutrient Availability | Suboptimal levels can restrict degradation science.gov |

| Oxygen Levels | Influences major metabolites and half-lives (aerobic vs. anoxic) frontiersin.orgnih.gov |

| Chemical Additives | Can enhance bioavailability (e.g., HPBCD) csic.es |

Advanced Analytical Methodologies for Phenylurea Compound Characterization

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

UV-Visible and Fluorescence Spectroscopy for Molecular Interactions and Sensing

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic structure, molecular interactions, and sensing applications of phenylurea compounds. Phenylurea derivatives, owing to their aromatic moieties, typically exhibit characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum ontosight.aifishersci.fi. This absorption arises from the electronic transitions within the phenyl and urea (B33335) functional groups.

While many phenylurea compounds may not possess strong intrinsic fluorescence, some exhibit fluorescence properties that can be exploited for analytical purposes ontosight.aisigmaaldrich.com. The presence of aromatic rings and pi-conjugated electron systems is generally associated with fluorescence in organic molecules idrblab.net. For instance, certain phenylurea-containing ditopic receptors have shown well-defined UV absorption and intrinsic fluorescence, with their spectral characteristics being sensitive to the introduction of substituent groups on the phenylurea ring ontosight.ai. Changes in the absorption and emission spectra, such as blue shifts or intensity variations, can indicate molecular interactions, including binding events with other molecules like anions ontosight.ai.

Fluorescence spectroscopy offers significant advantages over UV-Vis absorption spectroscopy, primarily in terms of enhanced sensitivity and molecular specificity, making it particularly valuable for trace analysis and studying subtle molecular changes idrblab.net. The technique relies on the excitation of electrons to higher energy states, followed by the emission of photons as they return to a lower energy state idrblab.net. The excitation and emission spectra for a given fluorophore often appear as mirror images, with the emission spectrum typically occurring at higher wavelengths (lower energy) than the excitation or absorption spectrum idrblab.net.

Research on related phenylurea compounds has demonstrated the utility of these spectroscopic methods. For example, studies on novel carbazole-phenylurea compounds have utilized steady-state fluorescence measurements and UV-Vis absorption to examine their binding properties with enzymes like pepsin and trypsin, indicating static quenching mechanisms. Similarly, photoinduced fluorescence (PIF) methods have been developed for non-fluorescent phenylurea pesticides, where photodegradation products exhibit fluorescence, enabling their determination sigmaaldrich.com.

Table 1: General Spectroscopic Characteristics of Phenylurea Compounds

| Spectroscopic Method | Observed Property | Typical Application | Reference |

| UV-Visible Absorption | Characteristic absorption in UV region (due to aromatic and urea groups) | Quantitative analysis, detection of electronic transitions | ontosight.aifishersci.fi |

| Fluorescence Emission | Intrinsic fluorescence (if present), or photoinduced fluorescence of degradation products | Highly sensitive detection, study of molecular interactions (e.g., binding, quenching) | ontosight.aisigmaaldrich.comidrblab.net |

| Spectral Shifts | Changes in absorption/emission maxima | Indication of molecular interactions, environmental changes (e.g., pH, polarity) | ontosight.aiidrblab.net |

Microextraction Techniques for Environmental and Complex Sample Preparation

Microextraction techniques are critical for the efficient and environmentally friendly preparation of environmental and complex samples containing trace levels of phenylurea compounds. These techniques aim to minimize solvent consumption, reduce sample volume, and enhance analyte concentration prior to instrumental analysis, such as chromatography. Phenylurea herbicides, being common water contaminants, necessitate sensitive and selective extraction methods for their analysis.

Solid-Phase Extraction (SPE) and Stir Bar Sorptive Extraction (SBSE) Applications

Solid-Phase Extraction (SPE) is a widely adopted technique for the preconcentration and cleanup of phenylurea compounds from various matrices, including water samples. SPE operates on the principle of partitioning analytes between a liquid sample and a solid sorbent material packed within a cartridge or disc. Reversed-phase sorbents, particularly C18 (octadecyl bonded silica), are commonly employed for the extraction of relatively non-polar to moderately polar organic compounds like phenylurea herbicides.

The effectiveness of SPE is influenced by several parameters, including the type and amount of sorbent, sample pH, and elution solvent. For instance, studies have shown that a sorbent-to-sample volume ratio of approximately 1 gram of reversed-phase octadecyl bonded sorbent per liter of water is effective in preventing breakthrough of phenylurea herbicides from drinking water samples. SPE offers advantages such as high recoveries, good precision, and the ability to handle large sample volumes while reducing solvent usage compared to traditional liquid-liquid extraction.

Table 2: Typical SPE Parameters for Phenylurea Herbicides

| Parameter | Typical Conditions/Considerations | Reference |

| Sorbent Type | Reversed-phase (e.g., C18) | |

| Sorbent Mass | ~1 g per liter of water sample | |

| Sample pH | Optimized based on analyte pKa | |

| Elution Solvent | Organic solvents (e.g., acetonitrile, methanol) | |

| Recovery | Generally good (e.g., 90-109.9% for various phenylureas) |

Stir Bar Sorptive Extraction (SBSE) is a solvent-free microextraction technique that offers high sensitivity for the extraction of organic analytes from liquid or gaseous samples. It involves the use of a magnetic stir bar coated with a thick layer of a sorptive phase, typically polydimethylsiloxane (B3030410) (PDMS). The stir bar is immersed in the sample and agitated, allowing analytes to partition into the sorbent layer. After extraction, the analytes are typically recovered by thermal desorption (for volatile/semi-volatile compounds) or liquid desorption (for thermally labile compounds) prior to chromatographic analysis, often coupled with gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

SBSE is particularly effective for compounds with medium to low polarity due to the non-polar nature of PDMS. Its main advantage over techniques like solid-phase microextraction (SPME) is the significantly larger volume of the sorptive phase, which leads to higher extraction recoveries and enhanced sensitivity. While specific data for 1-Octyl-3-phenylurea using SBSE were not found, the technique has been successfully applied to other phenylurea pesticides, demonstrating its potential for trace analysis in environmental samples.

Dispersive Liquid-Phase Microextraction (DLPME) Strategies

Dispersive Liquid-Phase Microextraction (DLPME) , also widely known as Dispersive Liquid-Liquid Microextraction (DLLME), is a rapid, simple, and highly efficient sample preparation technique that has gained prominence for the extraction of various organic pollutants, including phenylurea herbicides, from aqueous samples. The core principle of DLPME involves the rapid injection of a small volume of a water-immiscible extraction solvent and a disperser solvent (which is miscible with both the extraction solvent and the aqueous sample) into the aqueous sample. This rapid injection creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, leading to a very large contact area between the two phases and thus facilitating rapid mass transfer of analytes.

After a short extraction period, the cloudy solution is typically centrifuged, causing the fine droplets of the extraction solvent to coalesce into a single, sedimented phase that contains the concentrated analytes. This phase is then separated and analyzed by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with various detectors.

Recent advancements in DLPME include the use of ionic liquids (ILs) as extraction solvents, leading to techniques like Ionic Liquid-Dispersive Liquid-Liquid Microextraction (IL-DLLME). Ionic liquids, such as 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) ([C8MIM][PF6]), are favored due to their unique properties, including negligible vapor pressure, high extraction efficiency, and tunable miscibility. Ultrasound-assisted IL-DLLME (US-IL-DLLME) has further improved extraction efficiency by accelerating the formation of the cloudy solution and enhancing mass transfer.

Table 3: Representative Performance of DLPME for Phenylurea Herbicides

| Parameter | Typical Range/Value (for phenylurea herbicides) | Reference |

| Enrichment Factors | 68 to 126 (PDLLME) | |

| Linear Range | 0.5-100 ng/mL (PDLLME) | |

| Detection Limits (LOD) | 0.10-0.28 ng/mL (PDLLME); 0.5-1.0 ng/L (US-IL-DLLME for benzoylureas) | |

| Recoveries | 91.2-104.1% (PDLLME); 89-103% (US-IL-DLLME for benzoylureas) | |

| Relative Standard Deviation (RSD) | 1.5-5.9% (PDLLME); <13.4% (US-IL-DLLME for benzoylureas) |

DLPME strategies, including those utilizing ionic liquids and ultrasound assistance, have demonstrated high sensitivity, selectivity, and efficiency for the determination of phenylurea compounds in complex matrices like environmental water samples. While specific applications for this compound are not extensively documented, the general effectiveness of these methods for the broader class of phenylureas suggests their applicability for this compound.

Computational Chemistry and Molecular Modeling of 1 Octyl 3 Phenylurea Systems

Quantum Chemical Methods

Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to calculate the electronic structure and properties of molecules. taylor.edu These techniques are fundamental for understanding chemical bonding, reactivity, and spectroscopic properties. uni-mainz.de

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. taylor.eduscispace.com DFT has become a popular and versatile tool because it offers a good balance between accuracy and computational cost compared to traditional wave function-based methods. wikipedia.org

For 1-octyl-3-phenylurea, DFT calculations can predict a range of crucial properties:

Electronic Structure: DFT is used to determine the optimized molecular geometry, bond lengths, and bond angles. It also calculates the distribution of electrons within the molecule. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Δε) is a key indicator of chemical reactivity and kinetic stability. unimas.my A smaller gap suggests higher reactivity. unimas.my For phenylurea herbicides like fenuron (B33495) (1,1-dimethyl-3-phenylurea), the HOMO and LUMO orbitals are often delocalized, which facilitates charge transfer within the molecule. nih.gov

Reactivity Predictions: DFT allows for the calculation of various reactivity descriptors. rsc.org The molecular electrostatic potential (ESP) map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Negative ESP regions, often found around oxygen or nitrogen atoms, indicate likely sites for electrophilic attack, while positive regions, typically around hydrogen atoms of the urea (B33335) group, are susceptible to nucleophilic attack. researchgate.netresearchgate.net Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and chemical hardness, which help in predicting the molecule's reactive behavior in different chemical environments. mdpi.commdpi.com

| Parameter | Significance | Typical Findings for Phenylurea Derivatives |

| HOMO Energy | Electron-donating ability | Influenced by substituents on the phenyl ring. nih.gov |

| LUMO Energy | Electron-accepting ability | Influenced by substituents on the phenyl ring. nih.gov |

| HOMO-LUMO Gap (Δε) | Chemical reactivity, kinetic stability | Addition of ester groups can decrease the gap, indicating higher reactivity. unimas.my |

| Electrostatic Potential (ESP) | Site of electrophilic/nucleophilic attack | Negative potential is typically localized on the carbonyl oxygen and phenyl ring; positive potential on the N-H groups. researchgate.netresearchgate.net |

| Global Hardness | Resistance to change in electron distribution | Phenylurea compounds are generally suggested to have low softness values. nih.gov |

| Electrophilicity Index | Describes biological activity | Used to correlate with the molecule's potential biological interactions. nih.gov |

This table summarizes typical parameters calculated using DFT for phenylurea-type compounds and their general significance based on available literature.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are excellent for electronic properties, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations address this by using classical mechanics to model molecular systems. researchgate.net In MM, a "force field" is used, which is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. rsc.org MD simulations use these force fields to calculate the forces on each atom and then integrate Newton's equations of motion, allowing the system's atomic positions and velocities to evolve over time. researchgate.netnih.gov This provides a detailed, time-resolved view of molecular behavior. researchgate.net

For this compound, MD simulations are invaluable for studying its conformational flexibility, interactions with solvents, and binding to biological targets like proteins or membranes. rsc.org The long octyl chain, in particular, introduces significant conformational freedom that is well-suited for exploration with MD.

MD simulations can be used to predict thermodynamic properties, including the free energy of binding, which is directly related to the binding constant (K_a). nih.gov Calculating these properties often requires enhanced sampling techniques to overcome the high energy barriers associated with the binding and unbinding processes. researchgate.net

Methods such as free energy perturbation (FEP), thermodynamic integration (TI), and umbrella sampling are employed to compute the potential of mean force (PMF) along a reaction coordinate (e.g., the distance between the ligand and the binding site). The difference in free energy between the bound and unbound states yields the binding free energy. For instance, studies on urea-based anion receptors have used titration experiments to determine binding constants, and computational models can be built to reproduce and predict these values. acs.orgresearchgate.net The dimerization of resorcinarene (B1253557) derivatives, driven by hydrogen bonding and self-inclusion similar to interactions seen in urea systems, was characterized by determining the dimerization constant (K_D) alongside enthalpy and entropy changes, demonstrating how thermodynamics governs molecular association. acs.org

MD simulations provide a dynamic picture of how a ligand like this compound fits and moves within a binding site. mdpi.com Starting from a docked pose, an MD simulation allows both the ligand and the protein to relax and adjust their conformations. This process can reveal the stability of the initial binding mode and identify other favorable binding poses. mun.ca

Analysis of the MD trajectory provides detailed information on:

Key Interactions: The simulation can track the formation and breaking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and the receptor over time. For phenylurea derivatives, the urea moiety is a strong hydrogen bond donor and acceptor, and these interactions are critical for binding.

Conformational Changes: Both the ligand and the protein are flexible. Simulations can show how the octyl chain of this compound might adopt different conformations within a hydrophobic pocket or how the protein's side chains might rearrange to accommodate the ligand. nih.gov

Water Dynamics: The role of water molecules in the binding site can be explicitly studied. Water molecules can mediate interactions between the ligand and protein or be displaced upon binding, which has significant energetic consequences.

Studies on related systems have shown that MD simulations can explain the catalytic specificity of enzymes that hydrolyze phenylurea herbicides by analyzing the ligand's dynamics within the active site. researchgate.net

Prediction of Thermodynamic Properties, such as Binding Constants

In-Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ijariie.com The primary goal of docking is to identify the correct binding pose and estimate the binding affinity through a scoring function. ijariie.com This method is a cornerstone of structure-based drug design. ijariie.com

For this compound, a typical docking study would involve:

Preparation: Obtaining the 3D structure of the target protein (from sources like the Protein Data Bank) and generating a set of low-energy 3D conformations for this compound.

Docking Simulation: Placing the ligand conformations into the defined binding site of the protein using a search algorithm. The algorithm explores various orientations and conformations of the ligand within the site.

Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as the hydrogen bonds formed by the urea group and the hydrophobic contacts made by the phenyl and octyl groups.

Docking studies on phenylurea derivatives have successfully predicted their binding modes. For example, docking of 1,1-dimethyl-3-phenylurea (fenuron) suggested an inhibitory activity against mitochondrial ubiquinol-cytochrome-c reductase. nih.gov Similarly, docking studies of novel 1,3-diphenylurea (B7728601) derivatives against α-glucosidase revealed that the urea moiety formed a crucial hydrogen bond with a key catalytic residue, Gln279. nih.gov Docking of octyl glucoside esters has also been used to predict their binding affinity with proteins like the SARS-CoV-2 main protease. unimas.my

| Compound Class | Protein Target | Key Finding from Docking | Reference |

| 1,3-Diphenylurea derivatives | α-glucosidase | The urea moiety mediates a hydrogen bond with Gln279 in the active site. | nih.gov |

| 1,1-Dimethyl-3-phenylurea (Fenuron) | Mitochondrial ubiquinol-cytochrome-c reductase | The compound shows potential inhibitory activity, suggesting it could be developed as an anticancer agent. | nih.gov |

| Octyl glucoside esters | SARS-CoV-2 main protease (6LU7) | Esters showed moderate binding affinity, comparable to or slightly better than the non-esterified parent compound. | unimas.my |

| Propanil (a related amide herbicide) | Propanil amidase (PsaA) | Docking and MD simulations revealed that a key residue (Tyr138) affects the substrate spectrum of the enzyme. | researchgate.net |

This table presents examples of molecular docking studies performed on phenylurea derivatives and related compounds, highlighting the protein targets and key interaction findings.

Advanced Computational Techniques

Beyond standard DFT, MD, and docking, a suite of advanced computational techniques can be applied to study complex systems like this compound, especially when investigating chemical reactions or large-scale conformational changes. nptel.ac.in

Hybrid QM/MM Methods: Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study reactions in large systems like enzymes. researchgate.net In this approach, a small, chemically active region (e.g., the ligand and the enzyme's active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. researchgate.net This would be the method of choice for modeling the enzymatic degradation of this compound, where bond-making and bond-breaking events need to be described with quantum accuracy.

Enhanced Sampling MD: Standard MD simulations can sometimes get trapped in local energy minima, failing to sample important conformational states, especially for processes like ligand binding or large protein conformational changes. researchgate.net Enhanced sampling techniques, such as Metadynamics, Umbrella Sampling, and Replica Exchange Molecular Dynamics, are designed to overcome these energy barriers and explore the conformational landscape more efficiently. researchgate.net These methods are crucial for obtaining converged thermodynamic properties like binding free energies. emory.edu

Neural Network Potentials (NNPs): A newer development involves using machine learning, particularly neural networks, to create highly accurate potential energy surfaces. mun.ca NNPs are trained on large datasets of QM calculations and can reproduce QM energies and forces with much lower computational cost. This approach, such as the ANI-type NNP models, can provide more accurate descriptions of ligand intramolecular energies during MD simulations compared to traditional force fields. mun.ca

These advanced methods represent the cutting edge of computational chemistry and are increasingly applied to challenging biological and chemical problems. repec.orgmdpi.com

Global Energy Minimization Approaches

Global energy minimization is a computational process aimed at identifying the most stable conformation of a molecule, which corresponds to the global minimum on its potential energy surface (PES). ucl.ac.uk This process is crucial for understanding the preferred three-dimensional structure of flexible molecules like this compound, which possesses multiple rotatable bonds in its octyl chain.

The conformational space of this compound is complex due to the flexibility of the octyl group and rotation around the C-N bonds of the urea moiety. Computational methods like molecular mechanics and quantum mechanics are employed to explore this landscape.

Molecular Mechanics (MM): Force fields such as MMFF94 are often used for an initial, less computationally expensive exploration of the conformational space. acs.org For alkyl-substituted ureas, these methods can predict various conformers and their relative energies. However, standard force fields might require refinement of their torsional parameters to accurately model the subtle energetic differences between conformers of substituted ureas. acs.org

Quantum Mechanics (QM): Higher-level methods, particularly Density Functional Theory (DFT), provide more accurate energy calculations and geometrical parameters. researchgate.net Studies on simpler phenylurea derivatives using DFT at levels like B3LYP/6-311++G(d,p) have been successful in optimizing molecular structures and understanding substituent effects. nih.govresearchgate.net For this compound, a similar approach would involve systematically rotating the dihedral angles of the octyl chain and the phenyl group relative to the urea bridge to identify low-energy structures. The lowest energy conformer of a related molecule, phenylurea, has been identified as a trans isomer with a syn geometry at the MP2 level of theory. acs.org It is anticipated that the long octyl chain in this compound would likely adopt a low-energy, extended conformation to minimize steric hindrance.

Key Research Findings from Analogous Systems:

Conformational Isomers: Studies on alkyl- and phenyl-substituted ureas reveal the existence of cis and trans isomers with respect to the C-N amide bonds. acs.org For phenylurea itself, the trans isomer is generally found to be more stable. acs.org

Rotational Barriers: The energy barriers for rotation around the C(sp²)–N bond in alkylureas are in the range of 8.6–9.4 kcal/mol, which is slightly higher than in unsubstituted urea. acs.org The rotation of the alkyl and phenyl groups also has distinct energy barriers, influencing the dynamic behavior of the molecule. acs.org

Intramolecular Interactions: The stability of different conformers is influenced by weak intramolecular interactions, such as hydrogen bonding between the N-H groups and the phenyl ring or the carbonyl oxygen. researchgate.net

Below is a table summarizing typical computational parameters used in the study of phenylurea derivatives, which would be applicable to this compound.

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Geometry optimization, electronic properties, pharmacophore analysis | nih.govresearchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | aug-cc-pVDZ | Accurate energy calculations, conformational analysis, rotational barriers | acs.org |

| Molecular Mechanics (MM) | MMFF94 | Initial conformational search, benchmarking against QM results | acs.org |

Quantum-Classical Dynamics Simulations

Quantum-classical dynamics simulations are powerful tools for studying the time-dependent behavior of molecular systems, particularly for large and flexible molecules where a full quantum treatment is computationally prohibitive. pnas.org In these simulations, the quantum mechanical behavior of a part of the system (e.g., electrons or specific vibrational modes) is coupled to the classical motion of the nuclei. nih.gov

For a molecule like this compound, these simulations can elucidate how thermal fluctuations and environmental interactions influence its structure and properties. The long, flexible octyl chain introduces a large number of low-frequency vibrational modes that are well-suited for a classical description, while the electronic structure and high-frequency vibrations of the phenylurea core may benefit from a quantum treatment.

Methodological Approaches:

Ab Initio Semiclassical Dynamics: This method can be used to study processes like electronic coherence and charge migration. arxiv.org For flexible molecules, it has been surprisingly found that increasing the length of an alkyl chain can sometimes slow down the loss of electronic coherence (decoherence). pnas.orgarxiv.org This is attributed to the way different vibrational modes contribute to decoherence, with high-frequency modes causing the initial decay and low-frequency modes leading to complete loss of coherence over longer timescales. pnas.orgarxiv.org

Mixed Quantum-Classical Methods for Electronic Spectra: Approaches like the Adiabatic-Molecular Dynamics|generalized Vertical Hessian (Ad-MD|gVH) method allow for the computation of electronic spectra of flexible molecules in solution. researchgate.net This involves partitioning the system's degrees of freedom into "stiff" modes (treated quantum mechanically) and "soft" modes (treated classically via molecular dynamics). researchgate.net This would be highly relevant for predicting the UV-Vis absorption spectrum of this compound in different solvents.

Nonadiabatic Molecular Dynamics: These simulations are crucial for understanding processes involving transitions between different electronic states, such as photochemical reactions or charge transport in organic materials. ucl.ac.uk For organic semiconductors, these simulations have shown that charge carriers can exist in "flickering" polaronic states, delocalized over several molecules and constantly changing in response to thermal motion. ucl.ac.uk

Expected Research Findings for this compound:

Dynamics of the Octyl Chain: Simulations would reveal the conformational dynamics of the octyl chain, showing how it folds and unfolds over time and how this motion is coupled to the phenylurea headgroup.

Solvent Effects: Molecular dynamics simulations would clarify how solvent molecules arrange around this compound and how hydrogen bonding interactions with the urea moiety influence its conformational preferences and dynamics.

Vibrational Energy Relaxation: These simulations could track the flow of vibrational energy within the molecule, for instance, after electronic excitation, showing how energy is dissipated through the flexible alkyl chain.

The table below outlines key concepts in quantum-classical dynamics relevant to the study of this compound.

| Concept | Description | Relevance to this compound | References |

| Decoherence | The loss of quantum coherence due to interactions with the environment or coupling between electronic and nuclear motion. | Understanding the stability of electronic states and the timescale of electron dynamics. | pnas.orgarxiv.org |

| Stiff vs. Soft Modes | A partitioning scheme where high-frequency vibrations are treated with quantum mechanics and low-frequency motions are treated classically. | Modeling spectroscopic properties and dynamics efficiently by focusing computational effort. | researchgate.net |

| Nonadiabatic Coupling | The interaction between different potential energy surfaces that allows for transitions between electronic states. | Describing photochemical reactivity and charge transfer processes. | ucl.ac.uk |

Theoretical Investigations of Coordination Chemistry and Ligand Effects

Phenylurea derivatives are known to act as ligands in coordination complexes with transition metals, finding application in catalysis. researchgate.net The urea moiety offers multiple potential coordination sites: the carbonyl oxygen and the nitrogen atoms. The electronic and steric properties of the substituents on the urea group, such as the octyl and phenyl groups in this compound, play a critical role in determining the coordination mode, stability, and reactivity of the resulting metal complexes. nih.gov

Theoretical studies, primarily using DFT, are instrumental in elucidating the nature of the metal-ligand bond, predicting coordination geometries, and understanding the catalytic mechanisms. nih.govnih.gov

Coordination Modes of Phenylureas:

O-Coordination: Coordination through the carbonyl oxygen is the most common mode for urea and its derivatives when binding to transition metals. nih.gov

N-Coordination: In some cases, particularly after deprotonation of one of the N-H groups to form a ureate anion, coordination can occur through a nitrogen atom. nih.gov Experimental and computational studies on Pd-catalyzed reactions using N-arylureas as ligands suggest that monodentate binding through the unsubstituted nitrogen is favored. nih.gov

Bidentate (N,O)-Chelation: Chelation involving both a nitrogen atom and the carbonyl oxygen is another possibility, especially with deprotonated ureate ligands. nih.gov

For this compound, DFT calculations could predict the most favorable coordination mode with various metal centers. The large steric bulk of the octyl group would likely influence the accessibility of the adjacent nitrogen atom and could favor coordination at the less hindered oxygen or terminal nitrogen atom.

Ligand Effects in Catalysis:

The electronic and steric properties of the ligands bound to a metal center are paramount in controlling the activity and selectivity of a catalyst. orientjchem.org

Electronic Effects: The phenyl group is an electron-withdrawing group, which can modulate the electron density on the urea donor atoms and, consequently, the strength of the metal-ligand bond. Substituents on the phenyl ring can further tune these electronic properties. nih.gov

Steric Effects: The steric hindrance imparted by ligands is a key factor in catalysis. The long, flexible octyl chain of this compound introduces significant steric bulk. This can be quantified computationally using parameters like the "buried volume" (%Vbur), which represents the percentage of the volume around the metal center occupied by the ligand. nih.gov The steric demand of the octyl group could create a specific pocket around the metal center, potentially enhancing the selectivity for certain substrates in a catalytic reaction.

Theoretical Approaches to Study Ligand Effects:

Energy Decomposition Analysis (EDA): This method partitions the interaction energy between the metal and the ligand into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. shd-pub.org.rs This provides a detailed picture of the nature of the metal-ligand bond.

Modeling Catalytic Cycles: DFT calculations can be used to map out the entire reaction pathway of a catalytic cycle, identifying transition states and intermediates. nih.gov This allows for a mechanistic understanding of how ligand modifications affect the energy barriers of key steps, such as oxidative addition or reductive elimination.

The following table summarizes the potential coordination behavior and ligand effects of this compound based on studies of analogous systems.

| Feature | Description | Predicted Influence of this compound | References |

| Coordination Site | The atom(s) on the ligand that bind to the metal center. | Likely to be the carbonyl oxygen or the terminal nitrogen, influenced by the steric hindrance of the octyl and phenyl groups. | nih.gov |

| Electronic Effect | The influence of the ligand's electron-donating or -withdrawing nature on the metal center. | The phenyl group acts as an electron-withdrawing moiety, affecting the Lewis acidity of the metal center. | nih.gov |

| Steric Effect | The spatial influence of the ligand on the geometry and reactivity of the complex. | The bulky octyl chain can enforce specific coordination geometries and influence substrate selectivity in catalysis. | nih.gov |

| Hemilability | The ability of a multidentate ligand to have one donor atom reversibly dissociate from the metal center. mjcce.org.mk | The flexibility of the octyl chain could potentially allow for hemilabile behavior if secondary interaction sites are present. | mjcce.org.mk |

Catalysis and Ligand Development Utilizing Phenylurea Frameworks

Phenylureas as Ligands in Homogeneous Transition Metal Catalysisacs.orgnih.gov

Phenylureas have been identified as effective and inexpensive phosphine-free ligands in homogeneous catalysis, particularly with palladium. researchgate.net Their utility stems from their accessible synthesis, stability in air, and robustness under various reaction conditions. acs.orgnih.gov The development of ureas as pro-ligands for ureates has opened up new avenues in catalyst design, providing a class of sterically undemanding ligands for palladium-mediated reactions. acs.orgnih.gov

Applications in Palladium-Catalyzed Heck and Suzuki Reactionsacs.orgresearchgate.net

N-Phenylurea has demonstrated high efficiency as a ligand in palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The use of N-phenylurea as a ligand allows for high turnover numbers, indicating a very active catalytic system. researchgate.net

For instance, in the Heck reaction, which couples unsaturated halides with alkenes, N-phenylurea-ligated palladium catalysts have shown significant activity. researchgate.net Similarly, in the Suzuki reaction, which couples organoboron compounds with organic halides, these ligands facilitate the reaction at room temperature, which is a significant advantage in terms of energy efficiency and substrate compatibility. researchgate.net

Table 1: Performance of N-Phenylurea Ligand in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Key Features | Turnover Numbers (TONs) | Reference |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂ / N-Phenylurea | Efficient for aryl bromides and iodides | ca. 10³–10⁴ | researchgate.net |

Development of Sterically Undemanding Pro-Ligandsacs.orgnih.gov

A significant breakthrough in the use of phenylureas has been their development as sterically undemanding pro-ligands. acs.orgnih.gov Traditional ligands like phosphines and N-heterocyclic carbenes (NHCs) are often sterically bulky, which can be advantageous in some reactions but limiting in others, particularly when sterically hindered substrates are involved. acs.orgnih.govnih.gov Phenylureas, upon deprotonation to form ureates, can coordinate to the metal center, offering a less sterically crowded environment. acs.orgnih.gov

This property has been successfully exploited in the palladium-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes to synthesize 2-substituted indolines. acs.orgnih.gov In this reaction, N-arylurea ligands outperformed traditional phosphine (B1218219) ligands, especially with sterically demanding substrates. acs.orgnih.gov Experimental and computational studies suggest that the ureate ligand binds to the palladium center in a monodentate fashion through the nonsubstituted nitrogen atom, a binding mode that is uncommon for metal-ureate complexes and contributes to its unique catalytic function. acs.orgnih.gov

Principles of Ligand Design and Their Influence on Catalytic Performancenumberanalytics.comnumberanalytics.com

The design of ligands is a critical factor in controlling the outcome of a catalytic reaction. numberanalytics.comnumberanalytics.com The steric and electronic properties of a ligand directly influence the reactivity, selectivity, and stability of the transition metal catalyst. numberanalytics.comnumberanalytics.com

Impact on Kinetic Reactivity and Chemoselectivitynumberanalytics.comnumberanalytics.com

The electronic properties of a ligand, such as its ability to donate or withdraw electron density from the metal center, can significantly alter the catalyst's reactivity. numberanalytics.com For phenylurea ligands, the substituents on the phenyl ring can be modified to tune these electronic effects. The steric bulk of the ligand also plays a crucial role by influencing the coordination of substrates to the metal center, thereby affecting the reaction rate and selectivity. numberanalytics.com The unique, sterically undemanding nature of phenylurea-derived ureate ligands allows for access to a region of the steric-electronic ligand space that is not easily accessible with more common phosphine or NHC ligands. acs.orgnih.gov

Role of Tunability and Modularity in Ligand Scaffoldsnumberanalytics.comnumberanalytics.com

A key advantage of phenylurea-based ligands is their tunability. acs.orgnih.gov They can be readily synthesized from a wide variety of commercially available amine precursors, allowing for the systematic modification of their structure. acs.orgnih.gov This modularity enables the creation of ligand libraries with diverse steric and electronic properties, which can be screened to find the optimal ligand for a specific catalytic transformation. This ability to fine-tune the ligand scaffold is essential for optimizing catalyst performance for a desired reaction. numberanalytics.comnumberanalytics.com

Role of Non-Covalent Interactions in Catalytic Systemsnih.govacs.orgresearchgate.net

Beyond direct coordination to the metal center, non-covalent interactions involving the ligand can play a significant role in catalysis. acs.orgresearchgate.net These interactions, such as hydrogen bonding, can help to pre-organize the substrate around the catalytic center, influencing the stereochemical outcome and efficiency of the reaction. nih.govacs.org

In the context of phenylurea ligands, the urea (B33335) moiety itself is capable of forming hydrogen bonds. nih.gov While the primary mode of action in the discussed palladium-catalyzed reactions involves direct coordination of the deprotonated ureate, the potential for hydrogen bonding interactions in the second coordination sphere should not be overlooked as a tool for catalyst design. acs.org Such non-covalent interactions are known to be crucial in enzymatic catalysis and are increasingly being harnessed in synthetic catalytic systems to achieve higher levels of control and selectivity. acs.orgresearchgate.net For instance, the N-H protons of the urea can act as hydrogen bond donors, potentially interacting with substrates or other components of the reaction mixture to stabilize transition states and influence reaction pathways. nih.gov

Hydrogen Bonding in the Second Coordination Sphere of Metal Complexes

The concept of the second coordination sphere—the region of space around a metal complex beyond the directly bonded ligands—is critical in modern catalyst design. nih.govacs.org Interactions in this sphere, such as hydrogen bonds, can pre-organize substrates, stabilize transition states, and tune the electronic properties of the metal center without being covalently bound to it. nih.govnih.gov Phenylurea derivatives are particularly effective in this role due to the strong hydrogen-bond donating capabilities of the N-H protons and the accepting nature of the carbonyl oxygen.

Research into tripodal ligands containing a varied number of urea groups has systematically demonstrated the impact of these secondary interactions. nih.gov In a series of manganese(II) and iron(II) complexes, ligands with more urea units showed a greater tendency to form dimeric structures in the solid state and in solution, a phenomenon driven by intermolecular hydrogen bonding. nih.gov This highlights how the number of hydrogen bond donors within a ligand framework can dictate the resulting supramolecular assembly and solution speciation of the metal complexes. nih.gov For instance, studies on manganese(II) complexes with these ligands revealed that they all bind an acetate (B1210297) ion within the hydrogen-bonding cavity created by the urea groups, a behavior not observed in the analogous iron(II) complexes. nih.gov The strategic placement of urea groups can thus create specific binding pockets and influence substrate accessibility and activation. nih.govnih.gov

Table 1: Influence of Urea-Based Ligands on Metal Complex Properties

| Feature | Observation | Implication in Catalysis | Source |

|---|---|---|---|

| Ligand Design | Tripodal ligands with a varying number of urea H-bond donors were synthesized. | Allows for systematic study of second coordination sphere effects. | nih.gov |

| Solution Speciation | An increased number of urea groups promoted the formation of dimeric complexes. | Control over the catalyst's nuclearity and aggregation state. | nih.gov |

| Substrate Binding | Mn(II) complexes with urea-containing ligands bound acetate within a hydrogen-bonding cavity. | Creation of specific recognition sites for substrates. | nih.gov |

| Reactivity | A Mn(III)-OH complex was synthesized via dioxygen activation, stabilized by a single intramolecular H-bond. | Stabilization of reactive intermediates and transition states. | nih.gov |

Molecular Recognition in Catalysis by Urea Derivatives

Molecular recognition is the foundation of enzymatic catalysis, where a substrate is selectively bound in a specific orientation to facilitate its transformation. Urea derivatives, including 1-Octyl-3-phenylurea, are excellent building blocks for synthetic receptors and catalysts that mimic this principle. escholarship.org The urea moiety's capacity for forming strong, multiple hydrogen bonds allows it to recognize and bind to complementary functional groups, particularly anions and other hydrogen-bond acceptors. frontiersin.org

This recognition capability is enhanced by attaching electron-withdrawing groups to the phenyl ring of the phenylurea. For example, dihomooxacalix acs.orgarenes functionalized with para-CF₃- or NO₂-phenylurea groups show a significantly higher affinity for anions like fluoride, acetate, and benzoate (B1203000) compared to the unsubstituted phenylurea analogue. frontiersin.org The increased acidity of the urea N-H protons strengthens the hydrogen bonds, leading to more stable host-guest complexes. frontiersin.org

This principle has been applied in the development of molecularly imprinted polymers (MIPs). In one study, a polymer was prepared using a dummy template, N-(4-isopropylphenyl)-N′-butyleneurea, to create recognition sites for various phenylurea herbicides. researchgate.net The resulting polymer showed high affinity and selectivity, demonstrating that the recognition site is primarily located at the N′ position of the phenylurea molecules, underscoring the importance of the substituent on the urea nitrogen in directing molecular recognition. researchgate.net

Table 2: Anion Binding Affinities of Phenylurea-Functionalized Calixarenes

| Host Compound | Guest Anion | Association Constant (log K_ass) in DMSO-d₆/0.5% H₂O | Source |

|---|---|---|---|

| NO₂-Phenylurea Calixarene (5c) | F⁻ | 3.88 | frontiersin.org |

| NO₂-Phenylurea Calixarene (5c) | AcO⁻ | 3.65 | frontiersin.org |

| NO₂-Phenylurea Calixarene (5c) | BzO⁻ | 3.73 | frontiersin.org |

| CF₃-Phenylurea Calixarene (5b) | F⁻ | 3.11 | frontiersin.org |

| Unsubstituted Phenylurea (5a) | F⁻ | <1.5 | frontiersin.org |

Mechanisms of Catalytic Reactions Involving Urea Derivatives

Understanding the step-by-step mechanism of a catalytic reaction is crucial for its optimization and further development. For reactions involving urea derivatives, either as catalysts or substrates, the mechanism often hinges on the activation of reactants through hydrogen bonding or coordination to a metal center.

Organoactinide-Promoted Synthesis of Isoureas